molecular formula C20H24ClN3O3S2 B2846968 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216695-55-4

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2846968
CAS No.: 1216695-55-4
M. Wt: 454
InChI Key: HORUDQCHVNRURH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O3S2 and its molecular weight is 454. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

Property Details
Molecular Formula C₁₈H₃₁ClN₃O₃S
Molecular Weight 454.0 g/mol
CAS Number 1171239-90-9

The structure includes a dimethylamino group, a benzo[d]thiazole moiety, and a methylsulfonyl group, which contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Protein Interaction : The compound shows potential as an inhibitor of proteins involved in cancer cell proliferation and survival pathways, suggesting a role in anticancer therapy.
  • Ion Channel Modulation : Electrophysiological studies indicate that it may modulate ion channels critical for cardiac function, which could have implications for treating cardiovascular diseases.
  • DNA Interaction : The benzo[d]thiazole component is known for its ability to interact with DNA, potentially inhibiting replication or transcription processes.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For example, it has been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro assays demonstrated that treatment with the compound resulted in significant reductions in cell viability across multiple cancer types.

Case Studies

  • Study on Cell Lines : A study involving human breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls.
  • Cardiovascular Effects : Another investigation assessed the compound's effects on cardiac myocytes, where it was found to enhance calcium ion influx via L-type calcium channels, suggesting a potential therapeutic role in heart failure management.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it undergoes extensive metabolism, primarily through N-oxidation processes. The major metabolites identified include:

Metabolite Percentage of Dose Excreted
DACA-N-oxide34%
Minor Metabolites (combined)~10%

These findings indicate that the compound's metabolic pathways may influence its efficacy and safety profile in clinical settings .

Scientific Research Applications

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride has several notable applications in scientific research:

Medicinal Chemistry

  • Anticancer Research: The compound exhibits potential anticancer properties by interacting with specific proteins involved in cell proliferation and apoptosis pathways. Studies have suggested that it may inhibit tumor growth by targeting key signaling pathways.

Antimicrobial Activity

  • The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. Its structural features may enhance binding affinity to bacterial enzymes or receptors, leading to effective inhibition of microbial growth.

Biological Target Interaction

  • Molecular docking studies indicate that this compound can effectively bind to active sites of enzymes related to cancer progression and inflammation. This binding may facilitate the development of new therapeutic agents.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various benzothiazole derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways, suggesting a viable lead for drug development in oncology.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity, paving the way for further exploration in drug formulation for infectious diseases.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2.ClH/c1-14-7-5-10-17-18(14)21-20(27-17)23(12-11-22(2)3)19(24)15-8-6-9-16(13-15)28(4,25)26;/h5-10,13H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORUDQCHVNRURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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